2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

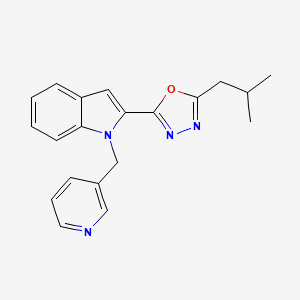

2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features an indole moiety linked to a pyridine and an oxadiazole ring, contributing to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

- A study on various 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .

- The compound was shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

Compounds with oxadiazole structures have also been investigated for their antimicrobial properties:

- Research indicates that certain substituted phenyl derivatives of 1,3,4-oxadiazoles exhibit notable activity against both Gram-positive and Gram-negative bacteria .

- The specific activity of this compound against microbial strains remains to be fully elucidated but is promising based on structural similarities with active derivatives.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been documented in various studies:

- Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of related compounds:

These studies illustrate the potential efficacy of oxadiazoles in treating various cancers and highlight the need for further investigation into the specific activities of 2-isobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-isobutyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole. In a study evaluating various derivatives of oxadiazoles, compounds similar to this showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action appears to involve disruption of microbial cell wall synthesis.

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 2-Isobutyl... | S. aureus | 18 | |

| 2-Isobutyl... | E. coli | 15 | |

| 2-Isobutyl... | C. albicans | 16 |

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation . The indole moiety is particularly noted for its role in enhancing anticancer activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isobutyl derivatives with pyridine and indole precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Beyond biological applications, there is growing interest in the use of oxadiazole compounds in material science. Their unique electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of the indole and pyridine rings enhances charge transport properties, which are crucial for the efficiency of electronic devices .

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Prabhakar et al. demonstrated that derivatives similar to this compound exhibited promising antimicrobial activity through disc diffusion methods. The results indicated that these compounds could serve as potential leads for developing new antibiotics .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of oxadiazole derivatives on various cancer cell lines. The findings suggested that compounds containing the oxadiazole unit showed significant cytotoxicity against breast and colon cancer cells, indicating their potential as therapeutic agents .

Analyse Chemischer Reaktionen

Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives

-

Example : Ethyl indol-3-yl carboxylate was converted to hydrazide 2 , which reacted with substituted carboxylic acids (3a–m ) using POCl₃ to yield 2-(indol-3-yl)-1,3,4-oxadiazoles .

-

Application : For the target compound, the 5-position substituent (indole-pyrindinylmethyl group) could originate from a carboxylic acid derivative, while the 2-isobutyl group may derive from the hydrazide precursor.

Oxidative Cyclization of Thiosemicarbazides

-

Conditions : Thiosemicarbazides undergo oxidative desulfurization using reagents like iodine or hypervalent iodine to form 2-amino-1,3,4-oxadiazoles .

-

Relevance : If the isobutyl group is introduced via alkylation of a thione intermediate, this method could apply .

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole ring is generally stable but participates in:

-

Electrophilic Aromatic Substitution : Limited due to the electron-deficient nature of the ring.

Indole and Pyridine Substituents

-

Indole Ring :

-

Pyridine Ring :

-

Coordination Chemistry : The pyridinyl group can act as a ligand for metal complexes.

-

Nucleophilic Substitution : Possible at the 2- or 4-positions under acidic or basic conditions.

-

Key Reaction Pathways and Derivatives

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-14(2)10-19-22-23-20(25-19)18-11-16-7-3-4-8-17(16)24(18)13-15-6-5-9-21-12-15/h3-9,11-12,14H,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPLROTUONZJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.